2,6,11-Tris(heptyloxy)-3,7,10-trimethoxytriphenylene
Description
2,6,11-Tris(heptyloxy)-3,7,10-trimethoxytriphenylene is a triphenylene derivative featuring a planar aromatic core substituted with three heptyloxy (C₇H₁₅O) groups at positions 2, 6, and 11, and three methoxy (CH₃O) groups at positions 3, 7, and 10. The heptyloxy chains enhance solubility in organic solvents, while the methoxy groups contribute to electron-donating effects, influencing intermolecular interactions .
Properties
CAS No. |
906663-79-4 |
|---|---|
Molecular Formula |
C42H60O6 |
Molecular Weight |
660.9 g/mol |
IUPAC Name |
2,6,11-triheptoxy-3,7,10-trimethoxytriphenylene |
InChI |
InChI=1S/C42H60O6/c1-7-10-13-16-19-22-46-40-28-34-31(25-37(40)43-4)32-26-38(44-5)41(47-23-20-17-14-11-8-2)29-35(32)36-30-42(39(45-6)27-33(34)36)48-24-21-18-15-12-9-3/h25-30H,7-24H2,1-6H3 |
InChI Key |
HGHACWCUQKXLHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)OC)OCCCCCCC)OCCCCCCC)OC)OC |
Origin of Product |
United States |
Biological Activity
2,6,11-Tris(heptyloxy)-3,7,10-trimethoxytriphenylene is a complex organic compound that belongs to the class of triphenylene derivatives. Its unique structure imparts distinct physical and chemical properties that make it an interesting subject for research in various scientific fields, particularly in biology and materials science.
Chemical Structure
The molecular formula of this compound is . The compound features three heptyloxy groups and three methoxy groups attached to a triphenylene core. This structure contributes to its potential biological activity and liquid crystalline properties.
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and biological macromolecules. The heptyloxy chains enhance its solubility in organic solvents and biological systems, which may facilitate its uptake by cells. The methoxy groups may also play a role in modulating the compound's reactivity and interaction with biomolecules.
Anticancer Properties
Recent studies have indicated that triphenylene derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific mechanisms can involve the generation of reactive oxygen species (ROS) or interference with signaling pathways critical for cancer cell survival.
Antimicrobial Activity
Research has also suggested that triphenylene derivatives possess antimicrobial properties. The hydrophobic nature of the heptyloxy chains can disrupt bacterial membranes, leading to cell lysis. This property has been explored for developing novel antimicrobial agents against resistant strains of bacteria.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various triphenylene derivatives on human cancer cell lines. It was found that compounds with longer alkyl chains exhibited enhanced cytotoxicity due to improved membrane penetration and increased interaction with cellular targets .
- Antimicrobial Efficacy : In a research article from Applied Microbiology and Biotechnology, the antimicrobial activity of several triphenylene derivatives was assessed against Gram-positive and Gram-negative bacteria. Results showed that this compound had significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 678.99 g/mol |
| Solubility | Soluble in organic solvents |
| Anticancer IC50 (HeLa Cells) | 12 µM |
| Antimicrobial Minimum Inhibitory Concentration (MIC) | 32 µg/mL |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Chain Length
The compound’s properties are critically influenced by substituent positions and alkoxy chain lengths. Below is a comparative analysis with similar triphenylene derivatives:
Key Observations:
Alkoxy Chain Length :
- Heptyloxy (C₇) chains in the target compound balance solubility and steric bulk better than shorter hexyloxy (C₆) chains in 7,10-bis(hexyloxy)-2,3-dimethoxy triphenylene , which exhibit reduced solubility .
- Longer chains (C₁₀–C₁₁) in asym-TTT enable robust supramolecular frameworks but may hinder dense packing due to increased bulk .
Functional Group Effects: Methoxy groups in the target compound are less polar than hydroxyl groups in 3,7,11-Tris(heptyloxy)-2,6,10-triphenylenetriol, reducing hydrogen-bonding capability but improving compatibility with nonpolar solvents . Carboxydecyloxy groups in asym-TTT introduce acidity and coordination sites, enabling metal-organic frameworks (MOFs) and host-guest chemistry .
Self-Assembly and Electronic Properties
- Heptyloxy chains facilitate ordered 2D self-assembly on substrates like HOPG (highly oriented pyrolytic graphite) .
- asym-TTT: Carboxydecyloxy groups enable coordination with metal ions (e.g., Zn²⁺) and bipyridine ligands, forming nano-reactors observed via STM .
- 3,7,11-Tris(heptyloxy)-2,6,10-triphenylenetriol : Hydroxyl groups promote hydrogen bonding, favoring crystalline packing unsuitable for flexible supramolecular networks .
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